![molecular formula C6H10ClN3O2 B3428103 DL-Histidine monohydrochloride CAS No. 6459-59-2](/img/structure/B3428103.png)
DL-Histidine monohydrochloride
Overview
Description
DL-Histidine monohydrochloride monohydrate is the mixed isomer of D- and L-histidine . It is an important organic intermediate and can be used in agrochemical, pharmaceutical, and dyestuff fields . It is also used to evaluate the efficiency of amino acid chiral ligand exchange media and systems and in running buffers for capillary electrophoresis .
Molecular Structure Analysis
The molecular structure of DL-Histidine monohydrochloride monohydrate is represented by the empirical formula C6H9N3O2 · HCl · H2O . Its molecular weight is 209.63 . The InChI key is CMXXUDSWGMGYLZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
DL-Histidine monohydrochloride monohydrate is a white to pale cream powder . It has a melting point of 253 °C . It is soluble in 0.5 M HCl .Scientific Research Applications
Amino Acid Chiral Ligand Exchange Media Evaluation
DL-Histidine monohydrochloride monohydrate is a mixed isomer of D- and L-histidine. It can be used to evaluate the efficiency of amino acid chiral ligand exchange media . This application is crucial in the field of stereochemistry, where the understanding of chiral properties is essential for the development of new drugs and agrochemicals.
Running Buffers for Capillary Electrophoresis
This compound is also used in running buffers for capillary electrophoresis . Capillary electrophoresis is a technique used in analytical chemistry to separate ions based on their electrophoretic mobility. The use of DL-Histidine monohydrochloride monohydrate in the running buffer can influence the separation efficiency.
Organic Intermediate
DL-Histidine monohydrochloride monohydrate serves as an important organic intermediate . An organic intermediate is a compound that is formed in a reaction and subsequently reacts further to give the final product. As such, this compound can be used in the synthesis of a variety of other compounds.
Agrochemical Applications
This compound can be used in the agrochemical field . Agrochemicals are chemicals used in agriculture, including pesticides, insecticides, fungicides, herbicides, and chemical fertilizers. The role of DL-Histidine monohydrochloride monohydrate in this field could be related to the synthesis of these chemicals or their mode of action.
Pharmaceutical Applications
DL-Histidine monohydrochloride monohydrate can be used in the pharmaceutical field . This could involve its use in drug formulation, as a precursor in drug synthesis, or in other pharmaceutical processes.
Dyestuff Field
Lastly, this compound can be used in the dyestuff field . This could involve its use in the synthesis of dyes or pigments, or as a mordant that helps bind the dye to the fabric.
Future Directions
DL-Histidine monohydrochloride monohydrate may be used to evaluate the efficiency of amino acid chiral ligand exchange media and systems and in running buffers for capillary electrophoresis . It is also an important organic intermediate and can be used in agrochemical, pharmaceutical, and dyestuff fields . Future research may focus on its potential applications in these areas.
Mechanism of Action
Target of Action
DL-Histidine monohydrochloride is the mixed isomer of D- and L-histidine . Histidine, an essential amino acid, is required for the production of histamine . Histamine is a vital inflammatory agent in immune responses .
Mode of Action
The actions of supplemental L-histidine are unclear . It is known that some of its metabolites, such as histamine and trans-urocanic acid, may have immunomodulatory and/or antioxidant activities .
Biochemical Pathways
Histidine is involved in the one-carbon unit metabolism . It is associated with protein methylation . Histidine is also a part of hemoglobin structure and function . It is a component of dipeptides with antioxidative property .
Pharmacokinetics
It is known that l-histidine is found abundantly in hemoglobin and has been used in the treatment of rheumatoid arthritis, allergic diseases, ulcers, and anemia .
Result of Action
It is known that histidine serves as a precursor for the formation of histamine, which is associated with allergic responses . Low free histidine has been found in the serum of some rheumatoid arthritis patients .
Action Environment
It is known that l-histidine is an excellent chelating agent for such metals as copper, iron, and zinc .
properties
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNNVYOVQUKYSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401014452 | |
Record name | DL-Histidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401014452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6459-59-2, 645-35-2, 6341-24-8, 6027-02-7 | |
Record name | Histidine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6459-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Histidine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Histidine, DL- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206275 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Histidine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46706 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-Histidine dihydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27422 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Histidine, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | DL-Histidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401014452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-histidine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DL-histidine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.606 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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